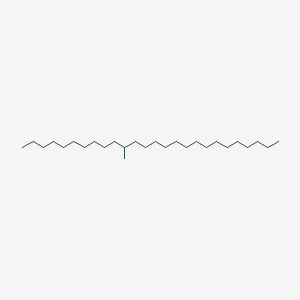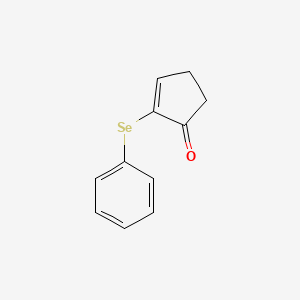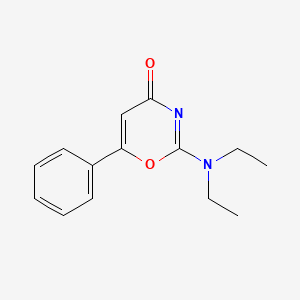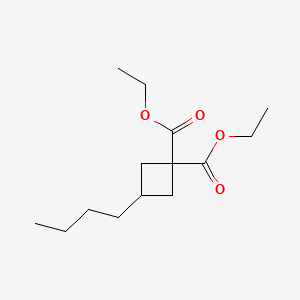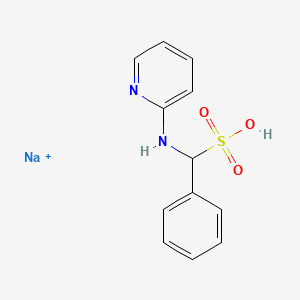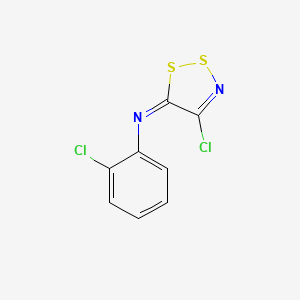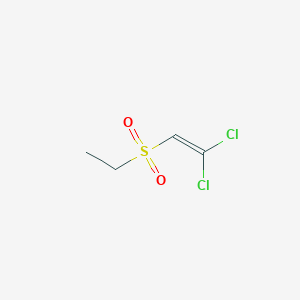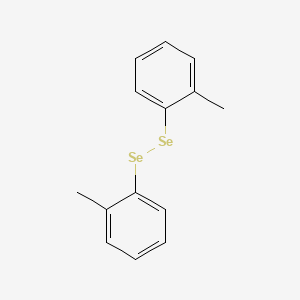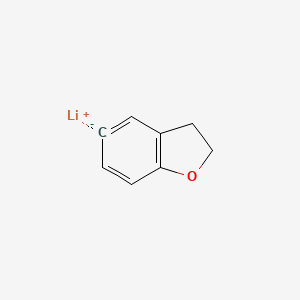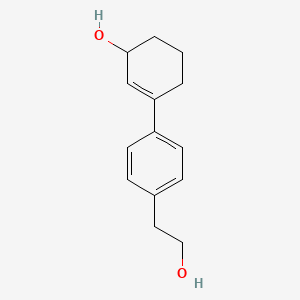
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is an organic compound characterized by a benzene ring attached to a cyclohexene ring with a hydroxyl group and an ethanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol typically involves the reaction of benzene derivatives with cyclohexene derivatives under specific conditions. One common method is the acid-catalyzed alkylation of benzene with cyclohexene, followed by hydroxylation and ethanol addition .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where benzene and cyclohexene are reacted in the presence of catalysts such as sulfuric acid or aluminum chloride. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone or benzaldehyde derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of brominated or nitrated benzene derivatives.
科学研究应用
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The benzene ring can participate in π-π interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .
相似化合物的比较
Similar Compounds
Cyclohexanol: Similar structure but lacks the benzene ring.
Benzyl alcohol: Contains a benzene ring but lacks the cyclohexene ring.
4-Phenylcyclohexene: Similar structure but lacks the hydroxyl group.
Uniqueness
4-(3-Hydroxy-1-cyclohexen-1-yl)benzeneethanol is unique due to the presence of both a benzene ring and a cyclohexene ring with a hydroxyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
69629-21-6 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC 名称 |
3-[4-(2-hydroxyethyl)phenyl]cyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c15-9-8-11-4-6-12(7-5-11)13-2-1-3-14(16)10-13/h4-7,10,14-16H,1-3,8-9H2 |
InChI 键 |
YRTJDFIGZGHQFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C=C(C1)C2=CC=C(C=C2)CCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


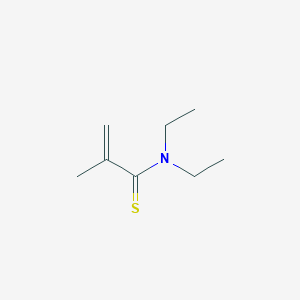
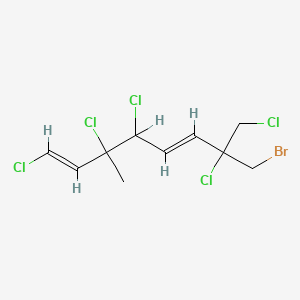
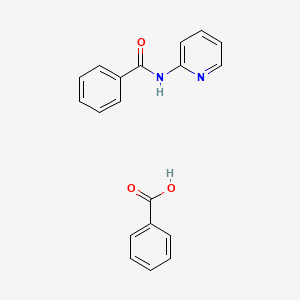
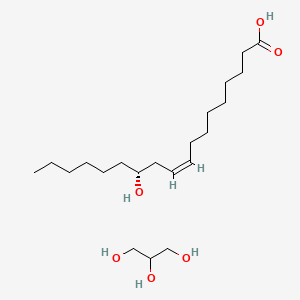
methanone](/img/structure/B14469765.png)
